molecular formula C21H12N4O4 B3010694 3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide CAS No. 887867-24-5

3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide

Cat. No.: B3010694
CAS No.: 887867-24-5
M. Wt: 384.351
InChI Key: WTMFCICSZVEJIT-UHFFFAOYSA-N
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Description

3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzo[f]chromene core, which is fused with a pyridine and oxadiazole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[f]chromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and active methylene compounds.

    Introduction of the oxadiazole ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the pyridine ring: The pyridine moiety can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.

    Materials Science: It is explored for use in organic electronics and photonics, where its electronic properties can be harnessed.

    Biological Research: The compound is used as a probe to study various biological processes and interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 1,3,4-oxadiazole-2-thiol, exhibit comparable biological activities.

    Pyridine Derivatives: Compounds like pyridine-2-carboxamide share structural similarities and may have overlapping applications.

Uniqueness

The uniqueness of 3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide lies in its combined structural features, which confer distinct electronic and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N4O4/c26-18(23-21-25-24-19(29-21)13-7-9-22-10-8-13)16-11-15-14-4-2-1-3-12(14)5-6-17(15)28-20(16)27/h1-11H,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMFCICSZVEJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=NN=C(O4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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